molecular formula C10H13N3O3 B1599345 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 957258-38-7

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B1599345
CAS RN: 957258-38-7
M. Wt: 223.23 g/mol
InChI Key: KOPFOJBRIDCQKG-UHFFFAOYSA-N
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Description

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid (EMIPC) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, acetone, and other organic solvents. EMIPC has a molecular weight of 250.28 g/mol and a melting point of 230-232°C. Due to its chemical structure, EMIPC has been used in a variety of research applications, including as an inhibitor of enzymes, a catalyst for organic reactions, and as a fluorescent marker for imaging.

Scientific Research Applications

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Medicinal Chemistry

In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its structure, featuring both isoxazole and pyrazole rings, is often found in molecules with significant pharmacological activities, such as anti-inflammatory and analgesic properties .

Agricultural Chemistry

The compound’s potential use in agriculture could be in the development of new pesticides or growth regulators. The pyrazole moiety is known to be a part of several agrochemicals, and its modification could lead to compounds with improved efficacy and reduced environmental impact .

Material Science

In material science, this compound could be investigated for its properties when incorporated into polymers or coatings. The presence of reactive functional groups like the carboxylic acid could allow for cross-linking, potentially leading to materials with novel properties .

Environmental Science

Environmental science could benefit from this compound through its application in environmental monitoring and remediation strategies. Its chemical properties might be useful in the detection of pollutants or in the synthesis of compounds that can help in the degradation of hazardous substances .

Biochemical Research

Lastly, in biochemical research, this compound could be used in the study of enzyme mechanisms or as a building block for the synthesis of complex molecules that can mimic biological processes or inhibit specific biochemical pathways .

properties

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFOJBRIDCQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424561
Record name 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

957258-38-7
Record name 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 2
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 3
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 4
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 6
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

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